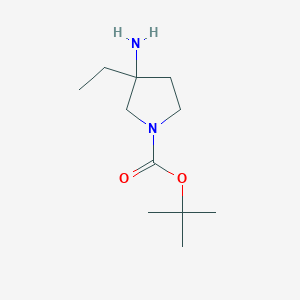

1-Boc-3-amino-3-ethylpyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

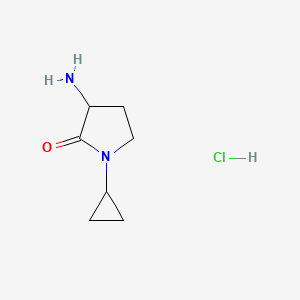

1-Boc-3-amino-3-ethylpyrrolidine, also known as tert-butyl 3-amino-3-ethylpyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.3 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 214.31 and is stored in a refrigerator .Scientific Research Applications

Synthesis and Conformational Analysis in Peptides

1-Boc-3-amino-3-ethylpyrrolidine has been utilized in the synthesis of various peptides. For instance, Kovač et al. (2009) discussed its application in the conformational analysis of β-Lactam-containing ferrocene peptides. The study revealed that the compounds stabilized in solution by medium strong intramolecular hydrogen bonds, highlighting the molecule's role in creating specific peptide structures (Kovač et al., 2009).

Mechanistic Studies in Organic Synthesis

Xue and Silverman (2010) reported a mechanism where this compound underwent tert-butyloxycarbonyl (Boc) group migration. This study provided insights into the reactions of similar compounds under base-generated alkoxide conditions (Xue & Silverman, 2010).

Catalyst in Peptide Synthesis

Heydari et al. (2007) explored the use of this compound as a catalyst for N-tert-butoxycarbonylation of amines, which is crucial in peptide synthesis. The study highlights its efficiency and environmental friendliness in synthesizing N-Boc derivatives of amino acids (Heydari et al., 2007).

Application in Synthesis of Fluorinated Pharmaceuticals

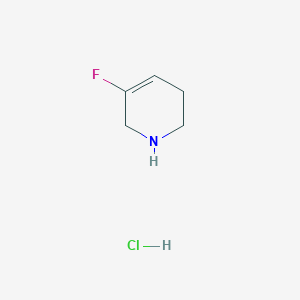

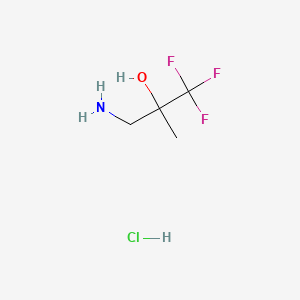

Verniest et al. (2010) described the synthesis of fluorinated azaheterocycles using this compound. These compounds are significant as bifunctional building blocks in the development of fluorinated pharmaceuticals (Verniest et al., 2010).

Chemoenzymatic Synthesis

Haddad and Larchevěque (2005) utilized this compound in chemoenzymatic synthesis, demonstrating its potential in creating high diastereo- and enantioselective compounds, crucial in various chemical syntheses (Haddad & Larchevěque, 2005).

Safety and Hazards

Future Directions

Pyrrolidine, the core structure of 1-Boc-3-amino-3-ethylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

Properties

IUPAC Name |

tert-butyl 3-amino-3-ethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-11(12)6-7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPFYHXWIXUZJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(C1)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191811 |

Source

|

| Record name | 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158758-60-1 |

Source

|

| Record name | 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158758-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)